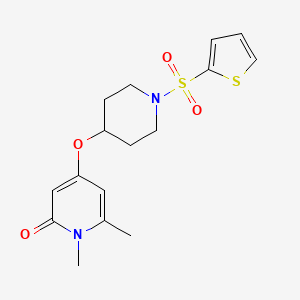
1,6-dimethyl-4-((1-(thiophen-2-ylsulfonyl)piperidin-4-yl)oxy)pyridin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1,6-dimethyl-4-((1-(thiophen-2-ylsulfonyl)piperidin-4-yl)oxy)pyridin-2(1H)-one, also known as DT-061, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. DT-061 is a small molecule that belongs to the class of pyridinones and has been shown to have a unique mechanism of action.
Scientific Research Applications
Insecticidal Activities
Research into pyridine derivatives, including structures similar to 1,6-dimethyl-4-((1-(thiophen-2-ylsulfonyl)piperidin-4-yl)oxy)pyridin-2(1H)-one, has shown promising insecticidal activities. For instance, certain pyridine derivatives were found to possess moderate to strong aphidicidal activities, with one compound displaying approximately four times the insecticidal activity of acetamiprid against cowpea aphid (Bakhite et al., 2014).
Antimicrobial and Antifungal Applications
Synthetic efforts have also been directed towards creating pyridine and thiophene derivatives with significant biological activities. A series of 1,3,4-oxadiazole bearing compounds, including those with piperidin-1-ylsulfonyl groups, were synthesized and evaluated for their butyrylcholinesterase inhibitory activity and potential antimicrobial properties. These compounds were found to interact with amino acid residues crucial for binding in the human butyrylcholinesterase protein, indicating potential for treating diseases associated with cholinesterase inhibition (Khalid et al., 2016).
Herbicidal and Fungicidal Applications
Novel O,O-dimethyl 1-(substituted phenoxyacetoxy)-1-(pyridin-2-yl or thien-2-yl)methylphosphonates were synthesized and demonstrated moderate to good herbicidal and fungicidal activities. Some compounds exhibited high inhibition rates against various plants and fungal species at certain concentrations, highlighting their potential in agricultural applications (Wang et al., 2015).
Cytotoxicity and Matrix Metalloproteinase Inhibition
Research into pyridine and thiophene derivatives also extends to the evaluation of their cytotoxicity and ability to inhibit matrix metalloproteinases, enzymes implicated in cancer progression. Certain synthesized compounds demonstrated specific cytotoxic effects against cancer cell lines and inhibited matrix metalloproteinases, suggesting potential therapeutic applications in cancer treatment (Ignatovich et al., 2015).
properties
IUPAC Name |
1,6-dimethyl-4-(1-thiophen-2-ylsulfonylpiperidin-4-yl)oxypyridin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O4S2/c1-12-10-14(11-15(19)17(12)2)22-13-5-7-18(8-6-13)24(20,21)16-4-3-9-23-16/h3-4,9-11,13H,5-8H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXZNECKIXAGRHL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)N1C)OC2CCN(CC2)S(=O)(=O)C3=CC=CS3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Cyclopentyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]pyrazole-3-carboxylic acid](/img/structure/B2379516.png)
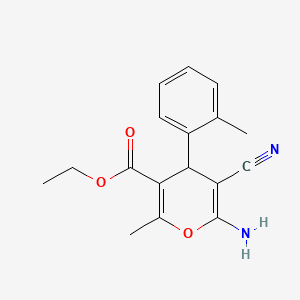
![(R)-1-Boc-3-methyl-[1,4]diazepane](/img/structure/B2379523.png)
![1-[4-[2-(3-Chlorophenyl)acetyl]piperazin-1-yl]prop-2-en-1-one](/img/structure/B2379526.png)
![(3aS,9bR)-6-methoxy-1-methyl-3,3a,4,9b-tetrahydrochromeno[4,3-c][1,2]oxazole](/img/structure/B2379527.png)
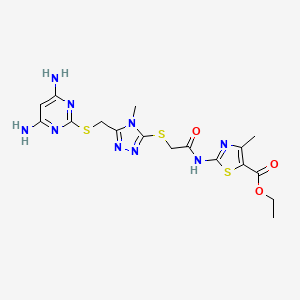
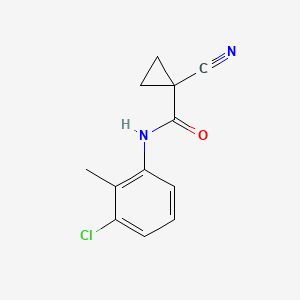

![N-(1-(4-ethoxybenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2379531.png)
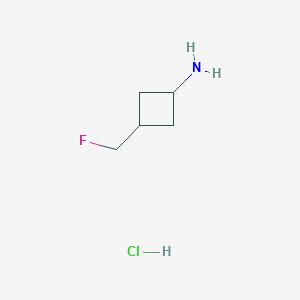
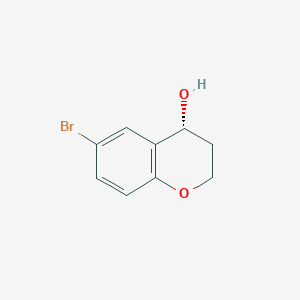
![3-[3,5-Dimethyl-4-(4-methylphenyl)sulfanylpyrazole-1-carbonyl]chromen-2-one](/img/structure/B2379536.png)

![(2R)-2-[(5,6-dichloro-2-methylpyridin-3-yl)formamido]-N-methylpropanamide](/img/structure/B2379538.png)